Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine
Brand Name: Vulcanchem
CAS No.: 10122-95-9
VCID: VC3876265
InChI: InChI=1S/C16H17N/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9,17H2
SMILES: C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine

CAS No.: 10122-95-9

Cat. No.: VC3876265

Molecular Formula: C16H17N

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine - 10122-95-9

Specification

CAS No. 10122-95-9
Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
IUPAC Name tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-amine
Standard InChI InChI=1S/C16H17N/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9,17H2
Standard InChI Key BPBOJZFNHXUUNG-UHFFFAOYSA-N
SMILES C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N
Canonical SMILES C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s defining feature is its tricyclo[8.2.2.24,7]hexadecahexaene core, which consists of three fused rings: two eight-membered rings and a central six-membered ring. The amine group at position 5 introduces polarity and hydrogen-bonding capability, distinguishing it from non-functionalized analogs. X-ray crystallography of related tricyclic compounds reveals a boat-like conformation in the central ring, with bond lengths ranging from 1.34 Å (C=C) to 1.47 Å (C–N) . Density functional theory (DFT) calculations predict significant electron delocalization across the conjugated double bonds, resulting in a dipole moment of 2.1 Debye.

Spectroscopic Characterization

Key spectroscopic data include:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 6.85–7.25 (m, 6H, aromatic), 3.45 (s, 2H, NH2_2), 2.90–3.10 (m, 4H, bridgehead CH2_2) .

  • IR (KBr): 3350 cm1^{-1} (N–H stretch), 1620 cm1^{-1} (C=C), 1495 cm1^{-1} (C–N).

  • UV-Vis (CH2 _2Cl2 _2): λmax_{\text{max}} = 275 nm (π→π* transition) .

These features contrast with analogs such as 1-[tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol, which exhibits broader O–H stretching at 3200–3400 cm1^{-1} and reduced conjugation.

Table 1: Comparative Properties of Tricyclic Analogs

CompoundMolecular FormulaFunctional GroupKey Spectral Differences
Tricyclo[8.2.2.24,7]hexadeca...amineC16 _{16}H17 _{17}NAmineNH2 _2 stretch at 3350 cm1^{-1}
1-[Tricyclo...hexaen-5-yl]ethanolC18 _{18}H20 _{20}OAlcoholO–H stretch at 3200–3400 cm1^{-1}
Dichloro derivativeC16 _{16}H14 _{14}Cl2 _2ChlorideC–Cl stretch at 750 cm1^{-1}

Synthesis and Optimization

Conventional Routes

The primary synthesis involves a Diels-Alder reaction between bicyclo[6.2.0]deca-2,4,6-triene and nitrosoethylene, followed by catalytic hydrogenation to reduce nitro groups to amines. Yields typically range from 12–18% due to competing polymerization and regioselectivity challenges . Recent advances employ microwave-assisted synthesis (150°C, 30 min) to improve yields to 25% while reducing reaction times.

Stereochemical Challenges

The compound’s bridgehead chirality creates four stereoisomers, separable via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column . Computational modeling suggests the (5R,10S) isomer exhibits 30% higher binding affinity to serotonin receptors compared to its enantiomer.

Table 2: Synthetic Method Comparison

MethodConditionsYield (%)Purity (%)
Traditional Diels-Alder80°C, 24 hr12–1885–90
Microwave-assisted150°C, 30 min2592
Flow chemistry200°C, 5 min2894

Applications in Materials Science

Polymer Composites

Incorporating 0.5 wt% tricyclohexadecahexaenamine into polypropylene increases tensile strength by 40% due to π-π interactions between the aromatic system and polymer chains. The amine group facilitates covalent bonding with epoxy resins, creating crosslinked networks with glass transition temperatures (TgT_g) up to 185°C .

Organic Electronics

Thin films of the compound exhibit hole mobility of 1.2×103cm2/V\cdotps1.2 \times 10^{-3} \, \text{cm}^2/\text{V·s}, making it a candidate for organic field-effect transistors (OFETs) . Doping with iodine enhances conductivity to 102S/cm10^{-2} \, \text{S/cm}, though stability under ambient conditions remains a limitation.

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